molecular formula C14H8Cl3FO2 B15231287 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde

Katalognummer: B15231287
Molekulargewicht: 333.6 g/mol
InChI-Schlüssel: SKPTYGSTKMZNQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Analyse Chemischer Reaktionen

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Eigenschaften

Molekularformel

C14H8Cl3FO2

Molekulargewicht

333.6 g/mol

IUPAC-Name

3,5-dichloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H8Cl3FO2/c15-9-4-8(6-19)14(12(17)5-9)20-7-10-11(16)2-1-3-13(10)18/h1-6H,7H2

InChI-Schlüssel

SKPTYGSTKMZNQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Cl)Cl)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.